(2E)-N-(1,1-dioxo-1

Description

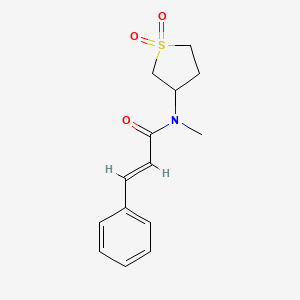

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-N-(1,1-dioxothiolan-3-yl)-N-methyl-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3S/c1-15(13-9-10-19(17,18)11-13)14(16)8-7-12-5-3-2-4-6-12/h2-8,13H,9-11H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCELCATYOIUYGZ-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C1CCS(=O)(=O)C1)C(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within the Field of Sulfur Containing Heterocyclic Compounds

The tetrahydrothiophene-1,1-dioxide core, also known as sulfolane (B150427), is a prominent feature of the title compound. This five-membered cyclic sulfone is a class of organosulfur compounds that has attracted considerable attention from organic and medicinal chemists. iomcworld.comsmolecule.com The sulfone group, with its sulfur atom double-bonded to two oxygen atoms, imparts high polarity and metabolic stability to the molecule. vulcanchem.com This structural unit is a strong hydrogen-bond acceptor, a property that can facilitate interactions with biological targets. iomcworld.com

Tetrahydrothiophene-1,1-dioxide and its derivatives are utilized as versatile building blocks in the synthesis of a variety of more complex molecules. chemimpex.com They can serve as key intermediates in the creation of novel pharmaceutical agents, with some derivatives reported to exhibit anti-inflammatory, anti-ulcer, and psychotropic activities. iomcworld.com The stability and defined three-dimensional structure of the sulfolane ring make it an attractive scaffold for the design of new therapeutic agents. chemimpex.com In a study on 3-aminotetrahydrothiophene-1,1-dioxide derivatives, the sulfone linkage was found to be crucial for their biological activity as antioxidant response element activators. nih.gov

Significance of the 2e Acrylamide Moiety in Molecular Design

The second key structural feature of (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)prop-2-enamide is the (2E)-acrylamide moiety, specifically a 2-cyanoacrylamide derivative. Acrylamide-based structures are recognized as valuable components in medicinal chemistry, appearing in a wide range of biologically active compounds. ekb.eg The acrylamide (B121943) group is a well-known Michael acceptor, meaning it can react with nucleophiles, such as the thiol group of cysteine residues in proteins. nih.gov

The addition of a cyano group at the α-carbon of the acrylamide, creating a 2-cyanoacrylamide, significantly enhances its chemical reactivity and potential for biological interactions. ekb.eg This modification makes the double bond more electron-deficient and thus more susceptible to nucleophilic attack. ekb.eg The 2-cyanoacrylamide moiety has been effectively employed as a "warhead" in the design of covalent inhibitors, which form a stable bond with their target protein. enamine.net Notably, these interactions can be reversible, which is a desirable characteristic for reducing off-target effects. nih.govnih.gov The cyano group can also act as a hydrogen bond acceptor, further contributing to the binding affinity of the molecule to its target. ekb.eg

Research Trajectories and Prospective Applications for Analogues of 2e 2 Cyano N 1,1 Dioxidotetrahydrothiophen 3 Yl 3 4 Fluorophenyl Prop 2 Enamide

Strategies for the Stereoselective Construction of the (2E)-Acrylamide Unit

A critical step in the synthesis is the stereoselective formation of the α,β-unsaturated carbonyl system with the desired (E)-geometry. The Knoevenagel condensation is a powerful and widely employed method for this transformation, typically affording the thermodynamically more stable (E)-isomer with high selectivity. researchgate.net

This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a base. For the synthesis of the target molecule's backbone, 4-fluorobenzaldehyde (B137897) is reacted with a cyanoacetic acid derivative. The use of cyanoacetic acid itself, followed by decarboxylation, or more commonly, its esters like ethyl cyanoacetate (B8463686), serves this purpose effectively. rsc.orgmdpi.comthieme-connect.de The reaction mechanism proceeds via the deprotonation of the active methylene compound by a base, creating a strong nucleophile that attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the C=C double bond. mdpi.com

Various catalytic systems can be employed, with basic catalysts like piperidine (B6355638), triethylamine (B128534), or 1,4-diazabicyclo[2.2.2]octane (DABCO) being common choices. researchgate.netrsc.org The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating in solvents like ethanol (B145695) or water. researchgate.netscielo.br Recent advancements have explored photocatalysis using carbon dots, which can enhance reaction rates under light irradiation. mdpi.com

| Catalyst | Active Methylene Compound | Solvent | Conditions | Yield | Reference |

| Triethylamine | Cyanoacetamide | Ethanol | Reflux | High | researchgate.net |

| DABCO | Ethyl Cyanoacetate | Water/[HyEtPy]Cl | - | 97% | rsc.org |

| KOH | Cyanoacetic Acid | Water | 75 °C, MW | Good | scielo.br |

| Carbon Dots (photocatalyst) | Ethyl Cyanoacetate | Water/Ethanol | UV light | 98% | mdpi.com |

| This table presents representative conditions for the Knoevenagel condensation to form (E)-2-cyano-3-aryl acrylates/acrylamides. |

The resulting product from the condensation with ethyl cyanoacetate is ethyl (2E)-2-cyano-3-(4-fluorophenyl)prop-2-enoate. This ester must then be hydrolyzed to the corresponding carboxylic acid before the subsequent amide coupling step.

Chemical Synthesis of the 1,1-Dioxidotetrahydrothiophene Scaffold

The sulfone-containing amine moiety, 3-aminotetrahydrothiophene-1,1-dioxide, is the second key building block. This compound, often available commercially as its hydrochloride salt, provides the heterocyclic component of the final molecule. apolloscientific.co.ukaksci.combldpharm.com The sulfone group is crucial as it enhances polarity and can improve metabolic stability compared to non-oxidized thioether analogues. vulcanchem.com

The synthesis of this scaffold generally relies on the oxidation of the sulfur atom in a pre-existing tetrahydrothiophene (B86538) ring. jchemrev.com A common and direct method is the oxidation of 3-aminotetrahydrothiophene. The oxidation of thioethers to sulfones is a fundamental transformation in sulfur chemistry. jchemrev.com

A variety of oxidizing agents can be used, though selectivity can be a challenge to avoid stopping at the intermediate sulfoxide (B87167) stage. To ensure complete oxidation to the sulfone, an excess of a strong oxidant is typically used. beilstein-journals.org Hydrogen peroxide (H₂O₂) is a versatile and environmentally favorable choice, often used in a solvent like acetic acid at elevated temperatures. beilstein-journals.org Other reagents include meta-chloroperoxybenzoic acid (m-CPBA). nih.gov

An alternative synthetic route starts from commercially available 3-sulfolene, which can undergo various transformations to introduce the amino group at the 3-position. nih.gov

Amide Bond Formation Techniques for N-Substituted Systems

The final key transformation is the formation of the amide bond between the (2E)-2-cyano-3-(4-fluorophenyl)acrylic acid (prepared as described in 2.1) and 3-aminotetrahydrothiophene-1,1-dioxide (from 2.2). The stability of the amide bond is central to many biologically active molecules, but its formation often requires the activation of the carboxylic acid component. asiaresearchnews.com

Several robust methods exist for forming N-substituted amides:

Acyl Chloride Method : The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with the amine in the presence of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to capture the HCl byproduct. vulcanchem.comvulcanchem.com

Peptide Coupling Reagents : This is the most common and often milder approach. A wide variety of coupling reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine. These reagents are designed to minimize side reactions and racemization (if chiral centers are present).

| Coupling Reagent | Abbreviation | Description | Reference |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | A highly effective uranium-based coupling reagent, often used with a base like DIPEA. | nih.gov |

| N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride | EDCI or EDC | A water-soluble carbodiimide (B86325) that activates the carboxyl group. Often used with an additive like HOBt or HOAt. | vulcanchem.com |

| Di-tert-butyl dicarbonate | Boc₂O | Used in conjunction with a catalyst like DMAPO for coupling less reactive heterocyclic amines. | asiaresearchnews.com |

| This table summarizes common coupling reagents used for amide bond formation. |

The choice of method depends on the substrate's functional group tolerance and the desired reaction scale. For this specific synthesis, using a standard coupling reagent like HATU or EDCI/HOBt in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF) would be a standard and effective approach.

Regioselective Functionalization of the Fluorophenyl Moiety

To create structural analogues, the 4-fluorophenyl ring can be further functionalized. The regioselectivity of these reactions is governed by the directing effects of the existing substituents. In the precursor, 4-fluorobenzaldehyde, the fluorine atom is an ortho-, para-director, while the aldehyde group is a meta-director. Both are deactivating towards electrophilic aromatic substitution.

Electrophilic Aromatic Substitution : Due to the deactivating nature of both groups, forcing conditions would be required for reactions like nitration or halogenation, which may lead to mixtures of products or be incompatible with the aldehyde.

Directed Ortho-Metalation (DoM) : A more precise strategy involves DoM, where a substituent directs deprotonation (lithiation) to an adjacent position. The fluorine atom can act as a weak director. However, the most acidic proton is typically adjacent to the directing group. For more complex systems, blocking and directing groups can be used in sequence to achieve specific functionalization patterns. acs.org For instance, if the aldehyde is protected as a dioxolane, the fluorine atom could direct lithiation to the C3 position, allowing for the introduction of various electrophiles.

Exploration of Novel Synthetic Routes and Reaction Mechanisms

The most plausible synthetic route for the target compound is a linear, three-step sequence:

Knoevenagel Condensation : Stereoselective condensation of 4-fluorobenzaldehyde with ethyl cyanoacetate using a base catalyst to yield ethyl (2E)-2-cyano-3-(4-fluorophenyl)prop-2-enoate.

Saponification : Hydrolysis of the resulting ester to (2E)-2-cyano-3-(4-fluorophenyl)acrylic acid using a base like NaOH or LiOH, followed by acidic workup.

Amide Coupling : Activation of the carboxylic acid and reaction with 3-aminotetrahydrothiophene-1,1-dioxide to form the final product. nih.gov

Novel approaches aim to improve efficiency and sustainability. For instance, cascade or one-pot reactions that combine multiple steps without isolating intermediates are highly desirable. A potential one-pot procedure could involve the Knoevenagel condensation followed by the introduction of the amine and a coupling agent in the same reaction vessel. mdpi.com

Biocatalysis offers a green alternative for specific steps. Lipases can be used for the stereoselective synthesis of chiral acrylamides, although this is more relevant for analogues with chiral centers. researchgate.net

Sustainable Chemistry Principles in the Synthesis of Sulfone-Containing Compounds

The synthesis of sulfones, a key functional group in the target molecule, has traditionally involved strong, often stoichiometric, oxidizing agents that generate significant waste. Modern synthetic chemistry emphasizes the use of greener and more sustainable methods. jchemrev.com

Key principles for the sustainable synthesis of sulfones include:

Use of Green Oxidants : Hydrogen peroxide (H₂O₂) is a preferred oxidant as its only byproduct is water. beilstein-journals.org Reactions using H₂O₂ can often be performed in water or other environmentally benign solvents.

Catalytic Oxidation : The use of catalysts, including metal-based (e.g., manganese, iron) or organocatalysts, can improve the efficiency and selectivity of oxidations, allowing for milder conditions and lower oxidant consumption. acs.org

Electrochemical Synthesis : A particularly innovative and green approach is the electrochemical oxidation of thioethers. rsc.orgrsc.org In this method, an electric current drives the oxidation, often using water as the source of oxygen atoms. This process avoids chemical oxidants entirely, and the selectivity between sulfoxide and sulfone can be precisely controlled by adjusting the applied voltage. rsc.orgrsc.org These reactions can be performed in continuous-flow microreactors, which offer enhanced safety, efficiency, and scalability. rsc.org

Systematic Substituent Effects on the Fluorophenyl Ring

The phenyl ring is a common starting point for chemical modification in drug discovery, as its substituents can profoundly influence electronic properties, lipophilicity, and steric interactions with a target protein. In derivatives of the title compound, the 4-fluoro substituent is a key feature. Fluorine's high electronegativity can modulate the acidity of nearby protons and engage in specific hydrogen bonding or dipolar interactions, while its small size often allows it to be well-tolerated within a binding pocket. vulcanchem.com

Systematic replacement of the 4-fluoro group with other substituents has led to the generation of diverse analogues with varying activities. For instance, replacing the fluorophenyl group with a 4-methylphenyl group introduces a hydrophobic, electron-donating substituent, which can alter binding affinity through different interactions. vulcanchem.com Similarly, introducing chloro substituents, such as in 2-chlorophenyl or 3-chloro-4-fluorophenyl analogues, adds both steric bulk and strong electron-withdrawing properties, which can enhance metabolic stability or change the molecule's binding mode. vulcanchem.comvulcanchem.com The presence of electron-donating groups like methoxy (B1213986) substituents can increase hydrogen-bonding capacity and polarity. vulcanchem.com

These modifications highlight a delicate balance: while some substitutions may enhance target affinity, they can also impact properties like solubility and membrane permeability. vulcanchem.com

Table 1: Effects of Phenyl Ring Substituents on Derivative Properties

| Substituent on Phenyl Ring | Key Properties Conferred | Example Compound Class |

| 4-Fluoro | Electron-withdrawing, potential for H-bonding, metabolic stability. vulcanchem.com | Core compound structure. |

| 4-Methyl | Hydrophobic, electron-donating. vulcanchem.com | (2E)-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)prop-2-enamide. vulcanchem.com |

| 2-Chloro | Electron-withdrawing, steric bulk, enhanced metabolic stability. vulcanchem.com | (2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide. vulcanchem.com |

| 3,4-Dimethoxy | Electron-donating, increased polarity, H-bond acceptors. vulcanchem.com | (2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide. vulcanchem.com |

Conformational Analysis and its Correlation with Molecular Interactions

The three-dimensional arrangement of a molecule is critical for its ability to bind to a biological target. For this class of compounds, the (2E) configuration of the prop-2-enamide double bond is a crucial feature. vulcanchem.comvulcanchem.com This trans configuration results in a more linear and planar geometry for the α,β-unsaturated system, which minimizes steric hindrance and enhances electronic conjugation across the linker. vulcanchem.comvulcanchem.com This planarity is often a requirement for optimal fitting into the active sites of enzymes. vulcanchem.com

Modulations of the Cyano and Amide Linkage on Compound Activity

The cyano (-C≡N) and amide (-C(O)N-) groups are central to the compound's chemical architecture and potential biological activity. The cyano group is a potent electron-withdrawing group and a strong hydrogen bond acceptor. Its linear geometry and electronic properties make it a valuable functional group for interacting with specific residues in a protein's binding site.

The amide linkage provides a rigid, planar unit due to resonance, which helps to lock the relative orientation of the molecular fragments it connects. vulcanchem.com It is also a key hydrogen-bonding motif, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group (in secondary amides) acting as a donor. In the title compound, the amide nitrogen is tertiary, removing its hydrogen-bond-donating capability but providing a critical point for attaching the dioxidotetrahydrothiophene core. Modifying this linkage, for instance by changing its stereochemistry or replacing it with a bioisostere, can drastically alter the compound's conformational preferences and its ability to form key interactions, thereby affecting its biological activity. ic.ac.uk

Variations within the Dioxidotetrahydrothiophene Core and their Biological Implications

The 1,1-dioxidotetrahydrothiophene (sulfolane) moiety is a distinguishing feature of this compound class. The sulfone group (SO₂) is highly polar and can act as a hydrogen bond acceptor, often improving aqueous solubility and other pharmacokinetic properties compared to non-oxidized thioether analogues. vulcanchem.com Its rigid, five-membered ring structure serves as a scaffold, holding substituents in well-defined spatial orientations.

Modifying this core can have significant biological consequences. For example, introducing substituents onto the ring, such as a methyl group, can create stereocenters and provide new vectors for interaction or steric clashes with a target. A patent for related compounds describes the synthesis of derivatives with a methyl group on the dioxidotetrahydrothiophene ring, specifically N-((S)-3-methyl-1,1-dioxidotetrahydrothiophen-3-yl) amides, highlighting the exploration of this part of the scaffold. google.com Replacing the entire ring system with other heterocyclic structures, such as pyrazole (B372694) or piperidine rings, would fundamentally alter the compound's shape, polarity, and solubility, leading to different pharmacological profiles. vulcanchem.comunodc.org

Table 2: Bioisosteric Variations of the Dioxidotetrahydrothiophene Core

| Core/Moiety | Key Features | Potential Biological Implications |

| 1,1-Dioxidotetrahydrothiophene | Polar sulfone, H-bond acceptor, rigid scaffold. vulcanchem.com | Influences solubility, metabolic stability, and conformational rigidity. vulcanchem.comvulcanchem.com |

| 3-Methyl-1,1-dioxidotetrahydrothiophene | Introduces a stereocenter and a hydrophobic contact point. google.com | Can enhance binding affinity or selectivity through specific interactions. google.com |

| Tetrahydrocyclopenta[c]pyrazole | Fused bicyclic system. vulcanchem.com | Alters the overall shape and potential for pi-stacking or other interactions. vulcanchem.com |

| Piperidine | Flexible, basic nitrogen-containing ring. unodc.org | Changes the acid-base properties and conformational flexibility of the molecule. unodc.org |

Fragment-Based Drug Design (FBDD) Strategies Incorporating 1,1-Dioxo-1-fragments

Fragment-Based Drug Design (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind weakly to a biological target. wikipedia.orgopenaccessjournals.com These initial hits are then optimized or combined to create a more potent lead compound. wikipedia.org

The 1,1-dioxidotetrahydrothiophene moiety is an excellent candidate for use as a fragment in FBDD. Its characteristics make it highly valuable for this approach:

Defined 3D Structure: The ring's puckered, rigid conformation provides a well-defined shape, which is useful for probing the topology of a protein's binding pocket.

High Polarity: The sulfone group imparts significant polarity, which can be leveraged to achieve binding in regions of a target that have polar residues or to improve the solubility of a growing lead compound. vulcanchem.com

Vectors for Growth: The sulfolane ring can be functionalized at multiple positions, providing clear vectors for synthetic elaboration to "grow" the fragment into a larger, higher-affinity molecule. exactelabs.com

By using the 1,1-dioxidotetrahydrothiophene core as a starting point, FBDD strategies can efficiently explore the chemical space around this scaffold to develop novel inhibitors for various targets. nih.gov

Mechanistic Investigations into the Biological Activities of 2e 2 Cyano N 1,1 Dioxidotetrahydrothiophen 3 Yl 3 4 Fluorophenyl Prop 2 Enamide Analogues

Enzyme Inhibition Kinetics and Selectivity Profiling

PTPase 1B Inhibition Studies

Protein-tyrosine phosphatase 1B (PTP1B) is a key regulator in several signaling pathways, and its inhibition is a therapeutic strategy for conditions like type 2 diabetes and obesity. nih.govfrontiersin.org Analogues of (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)prop-2-enamide have been investigated as PTP1B inhibitors.

The development of selective PTP1B inhibitors has been challenging due to the high structural conservation of the active site among protein tyrosine phosphatases (PTPs). nih.gov To achieve selectivity, researchers have focused on less conserved allosteric sites. nih.gov Structure-based design has been employed to create potent and selective PTP1B inhibitors by targeting unique regions proximal to the active site. nih.gov For instance, introducing substituents that interact with specific residues like Lys-41, Arg-47, and Asp-48 in PTP1B can enhance selectivity. nih.gov

Kinetic analyses of PTP1B inhibition by various compounds have revealed different modes of inhibition. For example, some arylbenzofuran compounds inhibit PTP1B in a dose-dependent manner with IC50 values in the micromolar range. mdpi.com Lineweaver-Burk and Dixon plots are used to determine the type of inhibition (e.g., competitive, non-competitive, or mixed). mdpi.com A cell-permeable dithiazolylmethylglycinate has been shown to be a potent, selective, and reversible inhibitor of PTP1B with a mixed-type inhibition and a Ki value of 220 nM. sigmaaldrich.com

Table 1: PTP1B Inhibition Data for Selected Compounds

| Compound Class | IC50 (µM) | Inhibition Type | Reference |

|---|---|---|---|

| Arylbenzofurans | 3.11 - 53.47 | Not specified | mdpi.com |

| Polyphenolic Compounds | 13.5 - 57.9 | Dose-dependent | frontiersin.org |

| Dithiazolylmethylglycinate | Ki = 0.22 | Mixed-type | sigmaaldrich.com |

| Butyrolactone Analogues | Strong inhibitory activity | Not specified | mdpi.com |

STAT3 Pathway Modulation and Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often constitutively activated in various human cancers. nih.gov The inhibition of this pathway is a promising strategy for cancer therapy. Research has shown that acquired resistance to certain cancer therapies can involve the upregulation of the IL6/STAT3 pathway. nih.gov Therefore, combining a specific STAT3 inhibitor with other anticancer agents could be an effective treatment strategy for resistant cancers. nih.gov

The STAT3 signaling pathway can be modulated by other cellular pathways, such as the cyclooxygenase-2 (COX-2)-controlled prostaglandin (B15479496) E2 (PGE2) signaling pathway. nih.gov This cross-talk can coordinately regulate cancer cell growth, where COX-2-derived PGE2 can induce interleukin-6 (IL-6) production and subsequently activate STAT3. nih.gov

SARS-CoV-2 Main Protease Interaction Analysis

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication, making it a prime target for antiviral drug development. dovepress.comnih.gov The Mpro exists as a homodimer, and the cleft between its domains contains hydrophobic residues that form the substrate-binding site. researchgate.net

Molecular docking and dynamics simulations have been instrumental in understanding the interactions between inhibitors and the Mpro active site. researchgate.net These studies have revealed that inhibitors can form hydrogen bonds and hydrophobic interactions with key residues such as His41, Met49, His163, and Met165. dovepress.combiorxiv.org For example, statine-based peptidomimetics have been shown to interact with the Mpro substrate-binding site through both hydrogen bonds and hydrophobic interactions. researchgate.net

The development of potent SARS-CoV-2 Mpro inhibitors has been guided by analyzing the conformational flexibility of the binding site. nih.gov A unique structure-based pharmacophore has been developed that can distinguish potent nanomolar binders from weaker micromolar inhibitors. nih.gov This approach has led to the identification of novel high-affinity Mpro inhibitors. nih.gov It has also been discovered that the SARS-CoV-2 Mpro can be secreted from infected cells and retain its activity extracellularly, potentially contributing to the spread of the virus to other tissues. ubc.ca

Table 2: Key Residues in SARS-CoV-2 Mpro Interaction

| Residue | Interaction Type | Reference |

|---|---|---|

| His41 | Hydrophobic, Face-to-edge aryl | dovepress.combiorxiv.org |

| Met49 | Hydrophobic | dovepress.com |

| Gly143 | Hydrogen bond | biorxiv.org |

| Cys145 | Covalent binding | sigmaaldrich.com |

| His163 | Hydrogen bond | biorxiv.org |

Receptor Binding and Ligand-Target Interaction Analysis

ATP-sensitive inwardly-rectifier potassium (KATP) channels are crucial metabolic sensors in cardiac cells. nih.gov These channels are composed of the inward rectifier potassium channel Kir6.2 and the sulfonylurea receptor SUR2A. nih.gov The interaction between ligands and these channels can modulate channel gating.

The response of cardiac KATP channels to inhibitory ligands is determined by the time the channel spends in a ligand-sensitive versus a ligand-insensitive state. nih.gov An allosteric model has been proposed to account for the ligand-channel interactions. nih.gov For instance, the nucleotide diphosphate (B83284) UDP can direct cardiac KATP channels to operate in a manner that is not targeted by ATP or the sulfonylurea glyburide. nih.gov Specific residues in the C-terminal of SUR2A, such as E1305, I1310, and L1313, are critical for the functional coupling between SUR2A and Kir6.2, particularly in activatory transduction processes. nih.gov

Cellular Pathway Perturbation and Downstream Effects

The introduction of compounds like (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)prop-2-enamide analogues can perturb various cellular pathways, leading to a cascade of downstream effects. For example, the inhibition of PTP1B can rescue motor learning and reduce neuroinflammation in mouse models of Alzheimer's disease. nih.gov This is associated with lower protein levels of amyloid precursor protein (APP) and reduced astrogliosis in the brain. nih.gov

In the context of cancer, the inhibition of STAT3 can lead to increased cell death, especially when combined with other targeted therapies. nih.gov The activation of the Nrf2 signaling pathway, either genetically or pharmacologically, can modulate pathways beyond detoxification, with a significant impact on lipid metabolism. nih.gov

Cellular responses to DNA damage, such as that induced by the chemotherapeutic agent cisplatin, involve multiple signaling pathways. The p53 tumor suppressor gene plays a central role by inducing cell cycle arrest or apoptosis. revistanefrologia.com This process involves the activation of various downstream targets and can be influenced by other pathways, such as those involving PPAR-α and HO-1. revistanefrologia.com

Investigation of Molecular Mechanism of Action in Various Biological Systems

Understanding the molecular mechanism of action of a compound requires a multi-faceted approach, integrating data from various biological systems. Pathway analysis of genome-wide association studies, for instance, can identify gene sets enriched for variants associated with a particular disease, providing insights into the underlying biological pathways. nih.gov Databases like Reactome and KEGG provide comprehensive collections of curated and peer-reviewed pathways that can be used to visualize, interpret, and analyze pathway knowledge. reactome.orggenome.jp

Kinetic target-guided synthesis is a novel approach where the biological target itself catalyzes the formation of its own inhibitors from a pool of fragments. ucl.ac.uk This technique allows for the rapid exploration of a binding site and the generation of potent and selective inhibitors. ucl.ac.uk

The study of residue interaction networks can reveal conformational changes in proteins upon ligand binding. nih.govnih.gov By comparing the network of interactions in the presence and absence of an inhibitor, researchers can identify key residues and clusters of residues that are important for the protein's structure and function. nih.govnih.gov This information is invaluable for the rational design of more effective inhibitors.

Computational Chemistry and Molecular Modeling Applications in the Research of 2e 2 Cyano N 1,1 Dioxidotetrahydrothiophen 3 Yl 3 4 Fluorophenyl Prop 2 Enamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. mdpi.comdntb.gov.ua For (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)prop-2-enamide, these calculations can elucidate its three-dimensional geometry, electronic structure, and chemical reactivity.

DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly employed to optimize the molecular geometry and calculate various parameters. mdpi.com These calculations can predict bond lengths, bond angles, and dihedral angles, providing a detailed picture of the molecule's stable conformation.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. The molecular electrostatic potential (MEP) map is another valuable output, which visualizes the charge distribution across the molecule and identifies electrophilic and nucleophilic sites, crucial for predicting intermolecular interactions. nih.gov

For instance, in the target compound, the electron-withdrawing nature of the cyano and sulfone groups, coupled with the electronegative fluorine atom, would significantly influence the electron density distribution. Quantum chemical calculations can precisely quantify these effects.

Table 1: Exemplary Data from Quantum Chemical Calculations

| Parameter | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -2.5 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 4.7 eV | Indicates the chemical reactivity and kinetic stability. |

| Dipole Moment | 4.5 D | Reflects the overall polarity of the molecule. |

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.gov This method is instrumental in understanding the potential mechanism of action of a drug candidate by identifying its binding mode and affinity within the active site of a biological target. mdpi.com For (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)prop-2-enamide, docking simulations can predict how it interacts with a specific enzyme or receptor.

The process involves preparing the 3D structures of both the ligand and the protein. The ligand's conformation is often optimized using quantum chemical methods. The protein structure is typically obtained from a repository like the Protein Data Bank (PDB). Docking software, such as AutoDock or Glide, then systematically explores possible binding poses of the ligand in the protein's active site, scoring them based on a force field that estimates the binding energy. mdpi.comworldscientific.com

The results of a docking study reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues. researchgate.net For the target compound, the acrylamide (B121943) moiety can act as a hydrogen bond donor and acceptor, while the phenyl ring can engage in pi-pi stacking interactions. The sulfone group can also participate in hydrogen bonding. innovareacademics.inresearchgate.net

Table 2: Hypothetical Molecular Docking Results

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues |

| Hypothetical Kinase | -9.5 | Lys72, Asp184, Phe169 |

| Hypothetical Protease | -8.8 | Cys25, His159, Gly143 |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Optimization

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net These models are used to predict the activity of new, untested compounds and to guide the optimization of lead compounds.

A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and to elicit a particular biological response. nih.gov For (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)prop-2-enamide, a pharmacophore model could be generated based on its structure and known active analogues. mdpi.com

This model would typically include features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. wustl.eduacs.org Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for other molecules that match the pharmacophoric features, a process known as virtual screening. researchgate.net This is an efficient way to identify novel scaffolds with the potential for similar biological activity.

Table 3: Example of a Pharmacophore Model

| Feature | Location (Coordinates) | Type |

| 1 | (x1, y1, z1) | Hydrogen Bond Acceptor (cyano N) |

| 2 | (x2, y2, z2) | Aromatic Ring (fluorophenyl) |

| 3 | (x3, y3, z3) | Hydrogen Bond Acceptor (sulfone O) |

| 4 | (x4, y4, z4) | Hydrogen Bond Donor (amide NH) |

Machine learning (ML) algorithms are increasingly being used to develop more sophisticated and predictive QSAR models. ML methods, such as support vector machines (SVM), random forests, and artificial neural networks (ANN), can handle large and complex datasets and can often outperform traditional linear regression methods.

In the context of (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)prop-2-enamide, an ML-based QSAR model could be trained on a dataset of related compounds with known biological activities. The model would learn the complex relationships between various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the observed activity, enabling the prediction of the target compound's potency.

Pharmacophore Modeling and Virtual Screening

Molecular Dynamics Simulations for Conformational Dynamics and Binding Free Energy Calculations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the time-dependent behavior of molecules and their interactions. mdpi.com For the complex of (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)prop-2-enamide bound to a protein, MD simulations can reveal the stability of the binding pose predicted by docking, the flexibility of the ligand and the protein, and the detailed network of interactions over time.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory of their positions and velocities. This trajectory can be analyzed to understand conformational changes, protein-ligand stability, and to calculate binding free energies using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). These calculations provide a more accurate estimation of binding affinity compared to docking scores alone.

De Novo Design Principles Applied to (2E)-Acrylamide and Sulfone Scaffolds

De novo design is a computational strategy for creating novel molecules with desired properties from scratch. mdpi.com This approach is particularly useful for exploring new chemical space and designing compounds with improved potency, selectivity, and pharmacokinetic profiles.

The (2E)-acrylamide and sulfone moieties are considered privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds. innovareacademics.inekb.eg De novo design algorithms can use these scaffolds as starting points to generate new molecular structures. By adding different functional groups and linkers, these programs can create vast virtual libraries of novel compounds. These generated molecules can then be computationally screened for their predicted activity and drug-likeness, prioritizing the most promising candidates for synthesis and experimental testing.

Advanced Analytical and Spectroscopic Characterization Techniques for 2e 2 Cyano N 1,1 Dioxidotetrahydrothiophen 3 Yl 3 4 Fluorophenyl Prop 2 Enamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, provides unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The amide proton (N-H) would likely appear as a singlet or doublet in the downfield region (δ 8.5-10.5 ppm), with its chemical shift being sensitive to solvent and concentration. rsc.org The vinyl proton of the enamide system is anticipated to be a singlet around δ 7.5-8.5 ppm, confirming the trisubstituted nature of the double bond. Protons on the 4-fluorophenyl ring will present as a characteristic set of multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons of the tetrahydrothiophene-1,1-dioxide (sulfolane) ring will exhibit complex multiplets in the aliphatic region (δ 2.0-4.5 ppm) due to diastereotopicity and spin-spin coupling. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms. Key expected signals include the carbonyl carbon of the amide (δ ~165 ppm), the nitrile carbon (C≡N) (δ ~115-120 ppm), and the carbons of the double bond (δ ~100-150 ppm). vulcanchem.com The carbons of the 4-fluorophenyl ring will appear in the aromatic region (δ ~115-165 ppm), showing characteristic coupling to the fluorine atom (¹⁹F-¹³C coupling). The aliphatic carbons of the sulfolane (B150427) ring are expected in the upfield region (δ ~25-60 ppm). rsc.org

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom/Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Amide (N-H) | 8.5 - 10.5 | - |

| Vinyl (C=CH) | 7.5 - 8.5 | 100 - 150 |

| Phenyl (Ar-H) | 7.0 - 8.0 | 115 - 165 |

| Sulfolane (CH, CH₂) | 2.0 - 4.5 | 25 - 60 |

| Amide (C=O) | - | ~165 |

Note: These are predicted chemical shift ranges based on analogous structures. Actual values may vary.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is essential for confirming the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), provides a highly accurate mass measurement of the molecular ion ([M+H]⁺ or [M-H]⁻), allowing for the unambiguous determination of the molecular formula (C₁₄H₁₂FN₃O₃S). nih.gov

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the molecule. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions are produced. This fragmentation pattern provides valuable structural information. Expected fragmentation would involve the cleavage of the amide bond, loss of SO₂, and fragmentations within the cyano-enamide and sulfolane moieties, helping to confirm the connectivity of the different structural components. researchgate.net The analysis of cyanoacrylate fragmentation patterns often reveals key losses that can be diagnostic for the core structure. nih.govresearchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. google.cz

IR Spectroscopy: The IR spectrum is expected to show strong, characteristic absorption bands. Key vibrations include:

N-H stretch: A band around 3300-3200 cm⁻¹ from the amide group. rsc.org

C≡N stretch: A sharp, medium-intensity band in the 2230-2210 cm⁻¹ region for the nitrile group. vulcanchem.com

C=O stretch: A strong band for the amide I vibration, typically around 1680-1650 cm⁻¹. vulcanchem.com

C=C stretch: A band in the 1640-1610 cm⁻¹ region.

SO₂ stretches: Two strong bands corresponding to the asymmetric and symmetric stretching of the sulfone group, expected around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C≡N and C=C stretching vibrations, being highly polarizable, are expected to give strong signals in the Raman spectrum. uci.edu The sulfone (SO₂) group also shows moderate bands in the Raman spectrum. researchgate.net

Interactive Table 2: Key Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

|---|---|---|---|

| Amide (N-H) | Stretch | 3300 - 3200 | Weak |

| Nitrile (C≡N) | Stretch | 2230 - 2210 | Moderate |

| Amide (C=O) | Stretch (Amide I) | 1680 - 1650 | Strong |

| Alkene (C=C) | Stretch | 1640 - 1610 | Very Strong |

| Sulfone (SO₂) | Asymmetric Stretch | 1350 - 1300 | Moderate |

X-ray Crystallography for Solid-State Structure Determination and Stereochemistry

Single-crystal X-ray crystallography provides the most definitive structural evidence, offering an unambiguous determination of the molecular conformation, bond lengths, bond angles, and stereochemistry in the solid state. For (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)prop-2-enamide, this technique would:

Confirm the (E)-configuration: The geometry around the carbon-carbon double bond would be unequivocally established. Studies on similar E-2-cyano-(3-substituted phenyl)acrylamides have used this method to confirm the isomer. nih.gov

Determine Stereochemistry: The relative stereochemistry of the chiral center at the C3 position of the sulfolane ring would be resolved.

Analyze Conformation: It would reveal the dihedral angles between the phenyl ring, the enamide plane, and the sulfolane ring, providing insight into the molecule's preferred three-dimensional shape. vulcanchem.com

Characterize Intermolecular Interactions: The crystal packing would show intermolecular forces such as hydrogen bonds (e.g., involving the amide N-H and sulfone or carbonyl oxygens) and π-π stacking, which stabilize the crystal lattice. vulcanchem.com

Chromatographic Methods (HPLC, GC-MS) for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of the compound and for separating it from starting materials, byproducts, or potential isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the chemical purity of non-volatile compounds like this enamide. unodc.org A reversed-phase method, using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, would be typical. Detection using a UV detector would be effective due to the conjugated π-system of the molecule. The method can be optimized to separate the (E)-isomer from any potential (Z)-isomer impurity. nih.gov Purity is determined by integrating the peak area of the main component relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility and high molecular weight of the compound, direct analysis by GC-MS is challenging and may require derivatization to increase volatility. gentechscientific.com However, if the compound is sufficiently thermally stable, it could potentially be analyzed. LC-MS/MS is generally the more suitable technique for this type of molecule. nih.govucl.ac.uk

Future Directions and Research Challenges in the Study of 2e 2 Cyano N 1,1 Dioxidotetrahydrothiophen 3 Yl 3 4 Fluorophenyl Prop 2 Enamide

Development of Next-Generation Analogues with Enhanced Potency and Selectivity

The development of next-generation analogues of (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)prop-2-enamide will likely focus on optimizing the delicate balance between reactivity, selectivity, and potency. The core principle of targeted covalent inhibitors is to combine a reactive electrophilic "warhead" with a "guidance system" scaffold that directs the molecule to the desired biological target. cas.org

Future research will likely explore modifications to each of the compound's key structural components:

The Cyanoacrylamide Warhead: While effective, the reactivity of the Michael acceptor can be modulated to fine-tune the covalent interaction. Research into alternative electrophiles or modifications to the electronic properties of the cyanoacrylamide system could lead to analogues with improved selectivity and a reduced risk of off-target reactions. tandfonline.com The goal is to achieve a lasting therapeutic effect through potent target engagement while minimizing unwanted modifications of other proteins. cas.orgexplorationpub.com

The 4-Fluorophenyl Group: The fluorine substitution on the phenyl ring can influence metabolic stability and binding interactions. Structure-activity relationship (SAR) studies will likely investigate the impact of altering the position and number of fluorine atoms, or replacing it with other electron-withdrawing or donating groups to enhance target affinity and selectivity.

The Dioxidotetrahydrothiophen Amide Moiety: This heterocyclic sulfonamide portion of the molecule is crucial for establishing non-covalent interactions within a target's binding pocket, effectively "guiding" the reactive warhead. Future analogues may feature alternative cyclic sulfonamides or other heterocyclic systems to explore different binding pocket geometries and improve properties like solubility and cell permeability. The development of next-generation Bruton's tyrosine kinase (BTK) inhibitors, for instance, has successfully employed this strategy to improve safety profiles over first-generation drugs. encyclopedia.pub

Table 1: Illustrative Next-Generation Analogues and Research Focus

| Analogue Modification | Rationale | Desired Outcome |

| Replacement of cyano group with a less electron-withdrawing substituent | Modulate Michael acceptor reactivity | Increased selectivity, reduced off-target effects |

| Introduction of a second fluorine atom to the phenyl ring | Enhance binding affinity through additional interactions | Increased potency |

| Substitution of the tetrahydrothiophene (B86538) ring with a piperidine (B6355638) sulfone | Alter hydrogen bonding network and improve solubility | Improved pharmacokinetic properties |

| Chiral synthesis of the tetrahydrothiophene moiety | Explore stereospecific binding interactions | Increased potency and selectivity |

Investigation of Broader Spectrum Biological Activities

Compounds containing a Michael acceptor moiety, such as the cyanoacrylamide group, are known to interact with a variety of biological targets, particularly proteins with reactive cysteine residues. mdpi.com While the intended target of (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)prop-2-enamide may be a specific kinase or enzyme, its structural features suggest potential for a wider range of biological activities.

Future research should include screening this compound and its analogues against diverse panels of enzymes and receptors to uncover novel therapeutic applications. Areas of interest could include:

Anti-inflammatory Activity: Michael acceptors can modulate inflammatory pathways, such as the Keap1-NRF2 and NF-κB signaling pathways. mdpi.com

Anticancer Properties: Many covalent inhibitors have been developed as anticancer agents, targeting kinases involved in tumor growth and survival, such as EGFR and BTK. nomuraresearchgroup.comnews-medical.net There is potential for this compound class to show efficacy against various cancer cell lines.

Antiviral or Antibacterial Effects: The disruption of essential enzymes in pathogens is a viable strategy for anti-infective agents. For example, some cinnamic acid derivatives have shown antibacterial and antiviral properties. mdpi.com Screening against viral proteases or bacterial metabolic enzymes could reveal new activities.

Integration of High-Throughput Screening and Automation in Discovery

The discovery and optimization of covalent inhibitors like (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)prop-2-enamide can be significantly accelerated through modern screening technologies.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of chemical compounds against a specific biological target. For covalent inhibitors, specialized HTS assays are necessary to measure not just binding, but the formation of a covalent bond. Mass spectrometry-based HTS platforms have emerged as a powerful tool for this purpose, as they can directly detect and quantify the formation of the covalent protein-inhibitor adduct. nih.gov This enables the screening of thousands of compounds to identify initial hits for further development.

Automation in Medicinal Chemistry: Automated synthesis platforms can be employed to rapidly generate libraries of analogues based on the core scaffold. This allows for a more systematic exploration of the structure-activity relationship (SAR). By combining automated synthesis with HTS, the cycle of designing, synthesizing, and testing new compounds can be dramatically shortened, accelerating the lead optimization process.

Exploration of Novel Synthetic Methodologies for Scalable Production

The efficient and scalable synthesis of (2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-fluorophenyl)prop-2-enamide is crucial for its potential development as a therapeutic agent. Research into novel synthetic methodologies will likely focus on improving yield, reducing the number of steps, and utilizing more environmentally friendly reagents.

Key areas for synthetic innovation include:

Enamide Synthesis: Recent advances in organic chemistry have led to new methods for the synthesis of enamides, including metal-free and photocatalytic approaches that offer milder reaction conditions. researcher.lifersc.org

Tetrahydrothiophene Synthesis: The construction of the substituted tetrahydrothiophene ring is a key challenge. Modern methods, such as cascade sulfa-Michael/aldol reactions and [3+2] cycloadditions, provide efficient routes to functionalized tetrahydrothiophenes. acs.orgnuph.edu.ua

Late-Stage Functionalization: Developing methods to introduce or modify functional groups in the later stages of the synthesis allows for the rapid diversification of analogues without having to restart the entire synthetic sequence.

Table 2: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Advantages | Challenges |

| Traditional Multi-Step Synthesis | Well-established chemistry | Long reaction sequences, lower overall yield, potential for hazardous reagents |

| Convergent Synthesis | Higher overall efficiency, easier purification | Requires careful planning of fragment synthesis |

| Flow Chemistry | Improved safety and control, easier scalability, potential for higher yields | Requires specialized equipment, optimization of flow parameters |

| Biocatalysis | High stereoselectivity, environmentally friendly | Limited substrate scope, enzyme stability |

Advancements in Computational Prediction of Molecular Properties and Interactions

Computational chemistry and in silico modeling are indispensable tools in modern drug discovery, and their role in the development of covalent inhibitors is rapidly expanding. nih.gov

Covalent Docking: Unlike traditional docking, covalent docking algorithms model the formation of the covalent bond between the inhibitor and its target protein. researchgate.net This provides crucial insights into the binding mode and can help predict the reactivity of an analogue. Recent advancements, including the use of AI models like AlphaFold3, have shown remarkable accuracy in predicting covalent binding and are outperforming classical methods. biorxiv.org

Predicting Reactivity and Selectivity: Computational methods, including quantum mechanics/molecular mechanics (QM/MM) simulations, can help predict the reactivity of the cyanoacrylamide warhead and its propensity to react with the target nucleophile versus other biological thiols. tandfonline.com This is key to designing inhibitors with high target selectivity and minimal off-target effects.

ADMET Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. researchgate.net Early prediction of potential liabilities, such as neurotoxicity sometimes associated with acrylamides, allows for the prioritization of compounds with more favorable safety profiles for further development. frontiersin.orginstem.com

Q & A

Basic Research Questions

Q. How can researchers establish a theoretical framework for studying the synthesis and reactivity of (2E)-N-(1,1-dioxo-1)?

- Methodological Answer : Begin by reviewing existing chemical theories (e.g., molecular orbital theory, reaction kinetics) to guide hypothesis formation. Use computational tools like DFT (Density Functional Theory) to model the compound’s electronic structure and predict reactivity. Align experimental design with theoretical predictions, such as analyzing stereochemical outcomes in synthesis pathways. Validate results against established kinetic models .

- Example Table :

| Theoretical Framework | Application to this compound) | Methodology |

|---|---|---|

| Molecular Orbital Theory | Predict regioselectivity in reactions | DFT Calculations |

| Reaction Kinetics | Determine rate constants for hydrolysis | UV-Vis Spectroscopy |

Q. What experimental design principles should be prioritized when synthesizing this compound) for the first time?

- Methodological Answer : Adopt a pre-test/post-test control group design (e.g., varying catalysts or solvents to optimize yield). Include negative controls (e.g., reactions without catalysts) to isolate variables. Use safety protocols outlined in NSTA/NRC guidelines for handling reactive intermediates .

- Key Steps :

Literature review of analogous compounds’ synthesis.

Pilot experiments to test solvent/catalyst compatibility.

Full factorial design to assess parameter interactions .

Advanced Research Questions

Q. How can contradictory data on the stability of this compound) under varying pH conditions be resolved?

- Methodological Answer : Conduct a meta-analysis of published stability studies, identifying methodological inconsistencies (e.g., buffer composition, temperature control). Replicate experiments using standardized protocols (e.g., ISO guidelines for pH measurements). Apply multivariate regression to isolate confounding variables (e.g., ionic strength, light exposure) .

- Example Approach :

| Variable Tested | Confounding Factor Identified | Resolution Strategy |

|---|---|---|

| pH 4–7 Range | Ionic strength variation | Use constant ionic strength buffers |

| Temperature Fluctuations | Uncontrolled lab conditions | Thermostatted reactors |

Q. What strategies are effective for integrating spectroscopic data with computational models to elucidate the compound’s mechanism of action?

- Methodological Answer : Combine NMR/X-ray crystallography data with MD (Molecular Dynamics) simulations to validate conformational predictions. Use QSAR (Quantitative Structure-Activity Relationship) models to correlate structural features (e.g., dioxo group orientation) with biological activity. Cross-validate results via bootstrapping or k-fold methods to ensure robustness .

- Workflow :

Collect spectroscopic data (e.g., IR peaks for functional groups).

Build computational models using Gaussian or AMBER.

Perform sensitivity analysis on key parameters (e.g., bond angles) .

Q. How can researchers address gaps in understanding the compound’s interaction with biological targets?

- Methodological Answer : Employ SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify binding affinities. Use CRISPR-edited cell lines to isolate specific receptor interactions. Apply the PICO framework to structure research questions:

- P : Target protein population

- I : this compound) as intervention

- C : Wild-type vs. knockout cells

- O : Binding kinetics/IC50 values .

Methodological Best Practices

- Data Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to assess inter-study variability .

- Theoretical Alignment : Revisit hypotheses if experimental results deviate significantly from predictions; refine models iteratively .

- Ethical and Feasibility Checks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during proposal drafting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.